molecular formula C22H23FN2O2S2 B2608470 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide CAS No. 954672-33-4

4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide

Cat. No.: B2608470
CAS No.: 954672-33-4
M. Wt: 430.56
InChI Key: BSZIIIZVUXCOSE-UHFFFAOYSA-N
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Description

4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a fluorine atom, a methyl group, a tetrahydroisoquinoline moiety, and a thiophene ring, all connected to a benzene sulfonamide core. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

The synthesis of 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route might involve the following steps:

Chemical Reactions Analysis

4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, which might reduce the sulfonamide group to an amine.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions, such as using a Grignard reagent or organolithium compound.

    Cross-Coupling Reactions: The thiophene ring allows for further functionalization through cross-coupling reactions like Suzuki-Miyaura or Heck reactions.

Scientific Research Applications

The unique structure of 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide makes it a valuable compound in various fields of scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used to study reaction mechanisms and pathways.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.

    Medicine: Its structural features may allow it to interact with biological targets, making it a potential lead compound for the development of new therapeutic agents.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism by which 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The fluorine atom and sulfonamide group can enhance binding affinity and selectivity, while the tetrahydroisoquinoline and thiophene rings provide additional sites for interaction with biological targets.

Comparison with Similar Compounds

Similar compounds to 4-fluoro-3-methyl-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]benzene-1-sulfonamide include:

    4-fluoro-3-methyl-α-Pyrrolidinovalerophenone: This compound shares the fluorine and methyl groups but differs in its core structure and functional groups.

    N-(2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl)benzenesulfonamide: This compound lacks the fluorine and thiophene rings, making it less complex but still valuable for comparison in terms of biological activity and chemical reactivity.

    Thiophene-containing sulfonamides: These compounds share the thiophene and sulfonamide groups but differ in other substituents, providing a basis for studying structure-activity relationships.

The uniqueness of this compound lies in its combination of functional groups and structural features, which confer specific chemical and biological properties.

Properties

IUPAC Name

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]-4-fluoro-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O2S2/c1-16-12-20(6-7-21(16)23)29(26,27)24-13-22(19-9-11-28-15-19)25-10-8-17-4-2-3-5-18(17)14-25/h2-7,9,11-12,15,22,24H,8,10,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSZIIIZVUXCOSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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